

Toxicological Profile of Crude Ludaconitine Extracts: An In-depth Technical Guide

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Compound of Interest

Compound Name: Ludaconitine

Cat. No.: B10817925

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Disclaimer: This document provides a comprehensive overview of the toxicological profile of **Ludaconitine**, primarily based on data from related Aconitum alkaloids. As of this writing, specific toxicological studies on crude **Ludaconitine** extracts are not publicly available. Therefore, the information presented herein is intended to serve as a preliminary guide for researchers, scientists, and drug development professionals and should be interpreted with caution. Further experimental validation is necessary to establish a definitive toxicological profile for crude **Ludaconitine** extracts.

Executive Summary

Ludaconitine is a C19-diterpenoid alkaloid found in plants of the genus Aconitum. Crude extracts of these plants, often containing a complex mixture of related alkaloids, are known for their potent physiological effects and significant toxicity. This technical guide synthesizes the available toxicological data on **Ludaconitine** and related Aconitum alkaloids to provide an inferred toxicological profile for crude **Ludaconitine** extracts. The primary mechanisms of toxicity are cardiotoxicity and neurotoxicity, mediated through the persistent activation of voltage-gated sodium channels. This guide outlines the known acute toxicity, target organ systems, and mechanisms of action. Furthermore, it provides detailed, standardized experimental protocols for conducting acute and sub-chronic oral toxicity studies, in accordance with OECD guidelines, to facilitate future research and a more complete toxicological assessment of crude **Ludaconitine** extracts.

Chemical Identity

- Chemical Name: Aconitane-3,8,13,14-tetrol, 20-ethyl-4-(methoxymethyl)-1,6,16-trimethoxy-, 14-benzoate 3,8,13-triacetate, (1- α ,3- α ,6- α ,14- α ,16- β)-
- CAS Number: 82144-74-9
- Molecular Formula: $C_{38}H_{51}NO_{12}$
- Molecular Weight: 713.90 g/mol
- Synonyms: Diacetylandaonitine, Indaconitine diacetate, **Ludaconitine** triacetate

Acute Toxicity

Direct acute toxicity data for crude **Ludaconitine** extracts is not available. The acute toxicity of Aconitum extracts is largely attributed to the presence of diester-diterpenoid alkaloids (DDAs). The toxicity of these extracts can vary significantly based on the plant species, geographical location, harvesting time, and processing methods. Processing methods such as boiling or steaming can hydrolyze the ester groups of the alkaloids, leading to a reduction in toxicity.

The available acute toxicity data for purified **Ludaconitine** and related Aconitum alkaloids are presented below. It is important to note that the oral route is the most relevant for accidental ingestion of crude extracts.

Quantitative Acute Toxicity Data

| Compound | Test Species | Route of Administration | LD50 / LDLo | Value | Reference |
|-------------------------|--------------|-------------------------|-------------|-----------------|-----------|
| Ludaconitine triacetate | Mouse | Intravenous | LD50 | 21.8 mg/kg | [1] |
| Ludaconitine triacetate | Rat | Intravenous | LDLo | 45 mg/kg | [1] |
| Aconitine | Mouse | Oral | LD50 | 1.0 - 1.8 mg/kg | [2][3] |
| Mesaconitine | Animal | Oral | LD50 | 1.9 mg/kg | [4] |
| Aconitine | Human | Oral | LDLo | 28 µg/kg | |

LD50: Median lethal dose; LDLo: Lowest published lethal dose.

Sub-Chronic Toxicity

No specific sub-chronic toxicity studies on **Ludaconitine** or crude **Ludaconitine** extracts have been identified in the public domain. Sub-chronic toxicity studies are crucial for determining the potential adverse effects of repeated, long-term exposure. Based on the known target organs of Aconitum alkaloids, sub-chronic exposure to crude **Ludaconitine** extracts would likely result in cumulative damage to the cardiovascular and nervous systems. Furthermore, studies on related alkaloids suggest potential hepatotoxicity with prolonged exposure.

Target Organ Toxicity

The primary target organs for the toxic effects of Aconitum alkaloids are the heart and the nervous system.

- **Cardiotoxicity:** Aconitum alkaloids are potent cardiotoxins, inducing a range of arrhythmias including ventricular tachycardia and fibrillation, which can be fatal. They can also cause hypotension and bradycardia.
- **Neurotoxicity:** The neurotoxic effects manifest as paresthesia (tingling and numbness), particularly around the mouth and in the limbs, muscle weakness, and in severe cases,

respiratory paralysis.

- Hepatotoxicity: Some studies on related Aconitum alkaloids, such as mesaconitine, have indicated the potential for liver damage following repeated administration.

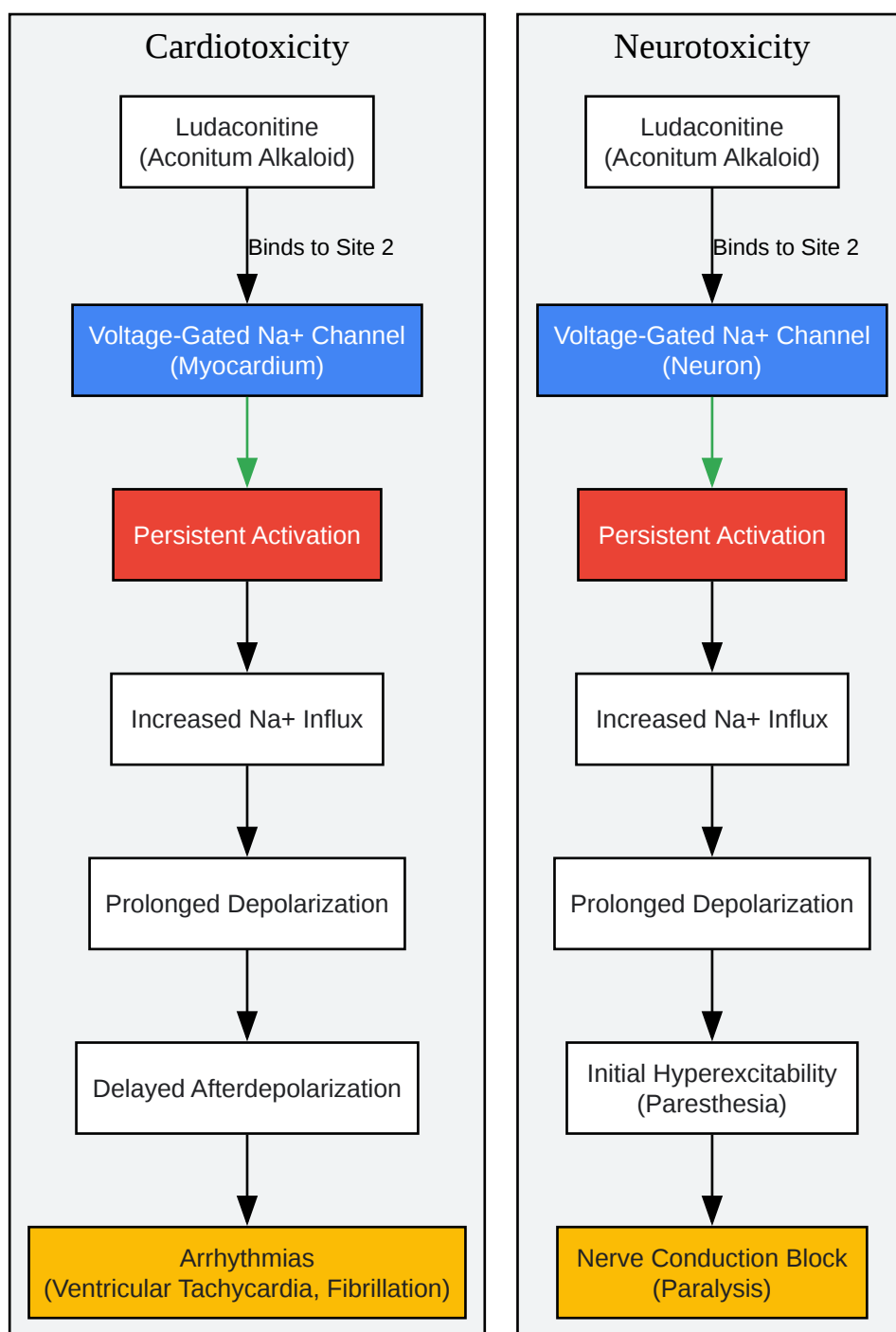
Mechanism of Toxicity

The toxicity of **Ludaconitine** and other Aconitum alkaloids is primarily mediated by their interaction with voltage-gated sodium channels in excitable tissues like the myocardium, nerves, and muscles.

These alkaloids bind to site 2 of the alpha-subunit of the sodium channel, causing a persistent activation by inhibiting their inactivation. This leads to a constant influx of sodium ions, resulting in prolonged depolarization of the cell membrane. The consequences of this persistent depolarization include:

- In the heart: Delayed afterdepolarizations, leading to triggered arrhythmias.
- In the nervous system: Initial hyperexcitability followed by paralysis of nerve impulse transmission.

The general signaling pathway for Aconitum alkaloid-induced cardiotoxicity and neurotoxicity is illustrated below.



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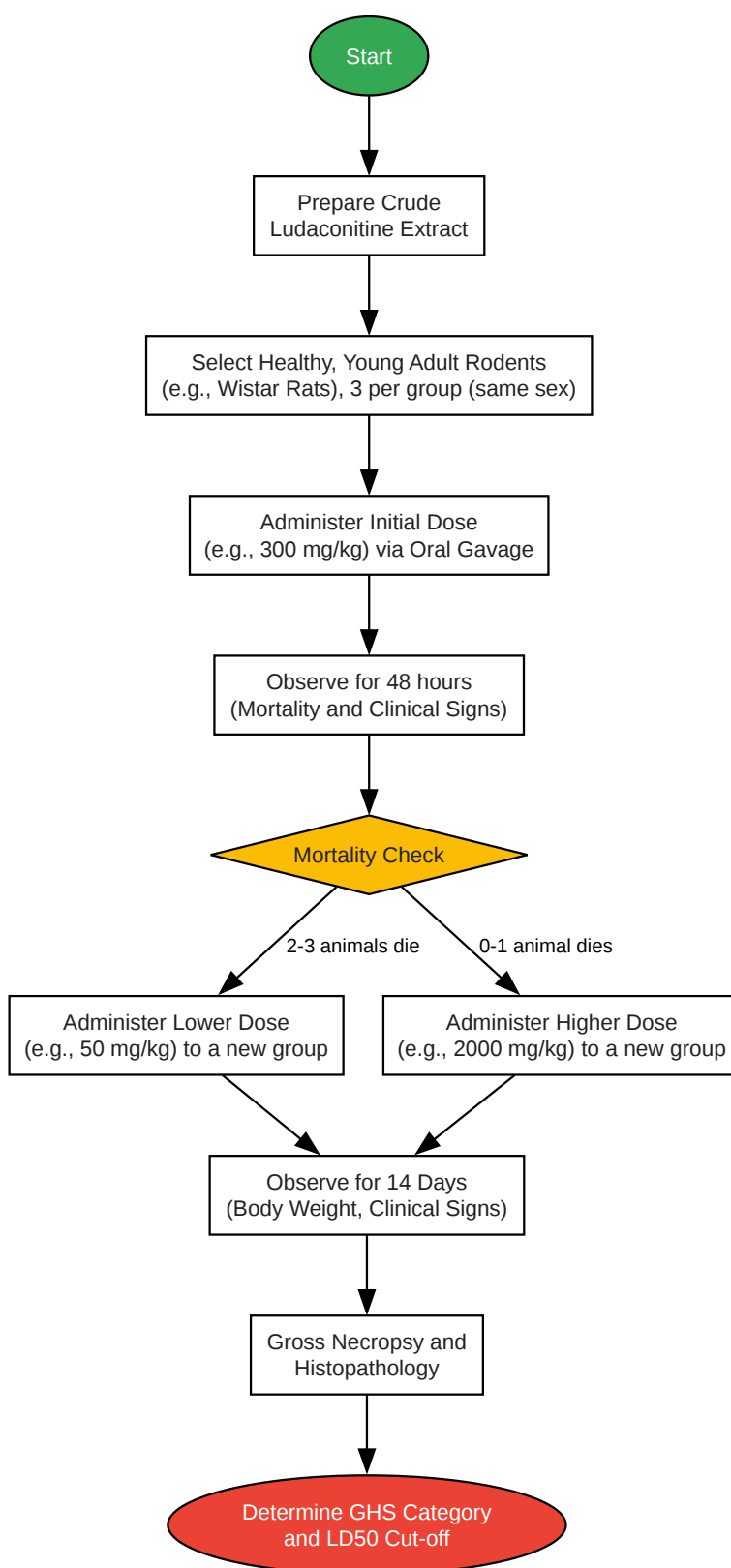
Figure 1: Signaling Pathway for Aconitum Alkaloid Toxicity

Experimental Protocols

The following are model experimental protocols for assessing the toxicity of crude **Ludacnitine** extracts, based on OECD guidelines. These are provided as a template for future research.

Acute Oral Toxicity Study (Adapted from OECD Guideline 423)

This protocol outlines a stepwise procedure to determine the acute oral toxicity of a crude **Ludacnitine** extract.



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Figure 2: Workflow for Acute Oral Toxicity Testing

Methodology:

- **Test Substance:** A well-characterized crude **Ludaconitine** extract. The solvent used for extraction and the final concentration of **Ludaconitine** and other major alkaloids should be documented.
- **Test Animals:** Healthy, young adult rodents (e.g., Wistar rats), nulliparous and non-pregnant females, or males. A starting group of 3 animals of a single sex is used for each step.
- **Dose Levels:** A starting dose of 300 mg/kg is recommended. Depending on the outcome, subsequent testing at lower (50 mg/kg) or higher (2000 mg/kg) doses may be required.
- **Administration:** The extract is administered in a single dose by oral gavage. The volume administered should not exceed 1 mL/100g body weight.
- **Observations:**
 - **Mortality and Clinical Signs:** Animals are observed for the first 48 hours for mortality. Clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior; presence of tremors, convulsions, salivation, diarrhea) are recorded.
 - **Body Weight:** Body weight is recorded at the start and at least weekly thereafter for 14 days.
- **Pathology:**
 - **Gross Necropsy:** All animals are subjected to a gross necropsy at the end of the 14-day observation period.
 - **Histopathology:** Microscopic examination of organs and tissues, particularly the heart, liver, kidneys, and brain, is performed to identify any pathological changes.

Sub-Chronic Oral Toxicity Study (90-Day) (Adapted from OECD Guideline 408)

This protocol describes a 90-day study to evaluate the sub-chronic oral toxicity of a crude **Ludaconitine** extract.

Methodology:

- Test Substance: A well-characterized crude **Ludaconitine** extract.
- Test Animals: Rodents (e.g., Sprague-Dawley rats), with at least 10 males and 10 females per group.
- Dose Levels: At least three dose levels and a control group. The doses should be selected based on the results of the acute toxicity study, with the highest dose inducing some toxic effects but not mortality, and the lowest dose being a no-observed-adverse-effect level (NOAEL).
- Administration: The extract is administered daily by oral gavage for 90 days.
- Observations:
 - Clinical Observations: Daily observation for signs of toxicity.
 - Body Weight and Food/Water Consumption: Recorded weekly.
 - Ophthalmological Examination: Performed prior to the study and at termination.
 - Hematology and Clinical Biochemistry: Blood samples are collected at termination for analysis of parameters such as red and white blood cell counts, hemoglobin, hematocrit, and serum levels of enzymes indicative of liver and kidney function (e.g., ALT, AST, BUN, creatinine).
- Pathology:
 - Organ Weights: The weights of major organs (e.g., heart, liver, kidneys, spleen, brain) are recorded.
 - Gross Necropsy and Histopathology: A comprehensive gross necropsy is performed on all animals. Histopathological examination of a full range of organs and tissues is conducted.

Conclusion

The available data, primarily from related Aconitum alkaloids, strongly suggest that crude **Ludaconitine** extracts are highly toxic, with the primary target organs being the heart and nervous system. The mechanism of toxicity is well-understood and involves the persistent activation of voltage-gated sodium channels. However, a significant data gap exists regarding the specific oral toxicity and sub-chronic effects of crude **Ludaconitine** extracts. The experimental protocols provided in this guide offer a framework for future research to address these knowledge gaps, which is essential for a comprehensive risk assessment and for ensuring the safety of any potential therapeutic applications of **Ludaconitine**-containing products.

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References

- 1. CID 441726 | C33H45NO9 | CID 441726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Aconitine - Wikipedia [en.wikipedia.org]
- 3. Research progress of aconitine toxicity and forensic analysis of aconitine poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuropharmacological Effects of Mesaconitine: Evidence from Molecular and Cellular Basis of Neural Circuit - PMC [pmc.ncbi.nlm.nih.gov]
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